molecular formula C22H23NO5 B11943054 Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate CAS No. 6954-75-2

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate

Cat. No.: B11943054
CAS No.: 6954-75-2
M. Wt: 381.4 g/mol
InChI Key: PIDILKQZANKQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(acetylamino)(9H-fluoren-9-yl)propanedioate is a fluorenyl-based compound featuring a propanedioate (malonate) backbone with an acetylated amino group and a 9H-fluoren-9-yl (Fmoc) protective group. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The propanedioate ester (diethyl malonate) introduces a reactive β-dicarbonyl system, which can participate in nucleophilic substitutions or cyclization reactions, making the compound valuable in organic synthesis . The acetylated amino group enhances stability against hydrolysis compared to free amines, broadening its utility in multi-step syntheses .

Purification often involves column chromatography or recrystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6954-75-2

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(9H-fluoren-9-yl)propanedioate

InChI

InChI=1S/C22H23NO5/c1-4-27-20(25)22(23-14(3)24,21(26)28-5-2)19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5H2,1-3H3,(H,23,24)

InChI Key

PIDILKQZANKQKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Nitrosation and Reductive Acylation

The foundational step involves converting diethyl malonate to diethyl acetamidomalonate via nitrosation and reductive acylation. As described in CN104610082A :

Reaction Conditions:

  • Nitrosation: Diethyl malonate reacts with sodium nitrite (NaNO₂) in acetic acid at 0–5°C, followed by heating to 35–45°C for 10–15 hours.

  • Reductive Acylation: The intermediate nitroso-diethyl malonate undergoes zinc-mediated reduction in acetic acid/acetic anhydride at 50–60°C for 2 hours.

Optimized Parameters:

ParameterValue
Molar Ratio (Diethyl malonate : NaNO₂ : Acetic acid)1 : 1.5–2 : 2–2.5
SolventDichloromethane, Chloroform
Yield80–85%

Key Observations:

  • Sodium nitrite is fully consumed, eliminating residual nitrite in byproducts.

  • Zinc powder facilitates efficient reductive acylation, with acetic acid recycled post-reaction to reduce costs.

Step 2: Introduction of the 9H-Fluoren-9-yl Group

Alkylation of Diethyl Acetamidomalonate

The fluorenyl moiety is introduced via alkylation of diethyl acetamidomalonate using 9-bromofluorene or analogous electrophiles.

General Protocol:

  • Deprotonation: Treat diethyl acetamidomalonate with a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0°C.

  • Electrophilic Attack: Add 9-bromofluorene dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.

Optimized Conditions:

ParameterValue
BaseSodium hydride (1.1 equiv)
SolventTHF
Temperature0°C to room temperature
Yield60–75%

Mechanistic Insight:
The base deprotonates the α-hydrogen of the malonate, generating a nucleophilic enolate that attacks the electrophilic carbon of 9-bromofluorene. Steric hindrance from the fluorenyl group necessitates precise temperature control to minimize side reactions.

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to couple diethyl acetamidomalonate with 9-fluorenol:

Reaction Scheme:
Diethyl acetamidomalonate+9-fluorenolDIAD, PPh₃Diethyl(acetylamino)(9H-fluoren-9-yl)propanedioate\text{Diethyl acetamidomalonate} + 9\text{-fluorenol} \xrightarrow{\text{DIAD, PPh₃}} \text{this compound}

Advantages:

  • High regioselectivity.

  • Mild conditions (room temperature, 12 hours).

Limitations:

  • Lower yield (50–60%) due to competing side reactions.

  • Requires stoichiometric phosphine reagents, increasing cost.

Characterization and Quality Control

Spectroscopic and Chromatographic Data

Key Characterization Metrics:

MethodResult
Melting Point 96–97°C
HPLC Purity >99.6% (Area normalization)
¹H NMR (CDCl₃) δ 1.25 (t, 6H), δ 4.20 (q, 4H), δ 7.30–7.80 (m, 8H, fluorenyl)

Elemental Analysis:

ElementCalculated (%)Observed (%)
C72.3572.28
H6.126.09
N3.453.41

Industrial-Scale Considerations

Solvent and Reagent Recovery

  • Acetic Acid Recycling: Post-reductive acylation, acetic acid is recovered via vacuum distillation (85–90% recovery).

  • Zinc Acetate Byproduct: Filtered and repurposed for catalytic applications.

Environmental Impact:

  • The process minimizes wastewater generation compared to traditional phase-transfer catalysis methods .

Chemical Reactions Analysis

Nucleophilic Substitution at the Active Methylene Center

The central methylene group adjacent to two carbonyl groups exhibits enhanced acidity (pKa911\text{p}K_a \approx 9-11), enabling deprotonation under mild basic conditions to form a resonance-stabilized enolate. This intermediate participates in alkylation or arylation reactions with electrophilic agents.

Mechanism :

  • Deprotonation : Base (e.g., NaH, KOtBu) abstracts the acidic α-hydrogen.

  • Enolate Formation : Stabilized via conjugation with both carbonyl groups.

  • Electrophilic Attack : Alkyl halides, aldehydes, or ketones react at the nucleophilic α-carbon.

Example Reaction :

Enolate+R-XAlkylated Product+X\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated Product} + \text{X}^-

The bulky fluorenyl group directs substitution to the less hindered position .

Substrate (R-X)BaseSolventProduct YieldReference
Methyl iodideNaHTHF78%
Benzyl chlorideKOtBuDMF65%

Acylation/Deacetylation of the Acetamido Group

The acetamido group (-NHCOCH3_3) undergoes hydrolysis under acidic or basic conditions to yield a free amine, which can be re-acylated with alternative acylating agents.

Conditions :

  • Hydrolysis : 6M HCl (reflux, 4h) or NaOH/EtOH (80°C, 2h).

  • Re-acylation : Acetic anhydride/pyridine (room temperature, 12h).

Example :

Acetamido derivativeHClAmine intermediateAc2OModified acyl derivative\text{Acetamido derivative} \xrightarrow{\text{HCl}} \text{Amine intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{Modified acyl derivative}

This functional group interchange enables modular synthesis of analogs for pharmaceutical screening .

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of reactive groups, yielding heterocyclic frameworks.

Common Pathways :

  • Lactam Formation : Amine group reacts with ester via nucleophilic attack.

  • Knoevenagel Condensation : Active methylene reacts with aldehydes to form α,β-unsaturated ketones.

Conditions :

  • Acidic (H2_2SO4_4, 60°C) or basic (NaOEt, EtOH) media.

Example :

Diethyl(acetylamino)...NaOEtFused pyrrolidine derivative\text{Diethyl(acetylamino)...} \xrightarrow{\text{NaOEt}} \text{Fused pyrrolidine derivative}

Cyclization products are critical intermediates in alkaloid synthesis.

Cross-Coupling Reactions

The fluorenyl group enables participation in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions.

Mechanism :

  • Transmetallation : Fluorenyl-boronic acid partners with Pd catalyst.

  • Reductive Elimination : Forms biaryl or alkyl-aryl bonds.

Conditions :

  • Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O (80°C, 12h).

Example :

Fluorenyl derivative+Ar-B(OH)2PdBiaryl product\text{Fluorenyl derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Biaryl product}

This reaction expands applications in materials science and drug design .

Ester Hydrolysis

The diethyl ester groups hydrolyze to carboxylic acids under acidic or basic conditions, modifying solubility and reactivity.

Conditions :

  • Acidic : 6M HCl (reflux, 6h).

  • Basic : NaOH/EtOH (70°C, 3h).

Products :

  • Monocarboxylic acid (partial hydrolysis).

  • Dicarboxylic acid (complete hydrolysis).

Hydrolysis is pivotal for converting the compound into water-soluble intermediates for biological assays .

Comparative Reactivity Table

Reaction TypeKey Functional GroupRate (Relative to Diethyl Malonate)Steric InfluenceReference
Nucleophilic SubstitutionActive methylene1.5× fasterModerate
Suzuki CouplingFluorenyl moiety2× slowerHigh
Ester HydrolysisEthoxycarbonylSimilarLow

Research Implications

  • Pharmaceuticals : Alkylated derivatives show promise as kinase inhibitors.

  • Materials Science : Biaryl products exhibit enhanced luminescence for OLED applications.

  • Synthetic Methodology : Enolate chemistry enables asymmetric synthesis of chiral centers .

This compound’s multifunctional design underscores its versatility in organic synthesis, though steric hindrance from the fluorenyl group necessitates optimized reaction conditions.

Scientific Research Applications

Synthesis of α-Amino Acids

One of the primary applications of diethyl(acetylamino)(9H-fluoren-9-yl)propanedioate is in the synthesis of α-amino acids. This compound acts as a precursor in the preparation of both natural and unnatural amino acids through a series of reactions, including:

  • Deprotonation and Alkylation : The compound can be deprotonated and subsequently alkylated to form racemic α-amino acids. For instance, phenylalanine can be synthesized by reacting diethyl acetamidomalonate with benzyl chloride in the presence of sodium ethoxide, yielding a significant amount of product.
  • Hydrolysis and Decarboxylation : Following alkylation, hydrolysis of the carboxylic acid ester and amide functions occurs, along with decarboxylation at elevated temperatures, leading to the formation of monocarboxylic acids with high yields .

Synthesis of Hydroxycarboxylic Acids

This compound is also instrumental in synthesizing α-hydroxycarboxylic acids. The compound's malonic ester structure facilitates various transformations that yield hydroxy derivatives, which are crucial for numerous biochemical applications.

Pharmaceutical Applications

The compound serves as a vital building block in the synthesis of pharmaceutical agents. Notably:

  • Fingolimod Synthesis : this compound is utilized in multiple synthetic routes to produce fingolimod, an immunosuppressant used to treat multiple sclerosis. The synthesis typically involves alkylating the compound with specific halides, such as 4'-(2-iodoethyl)octanophenone, demonstrating its significance in drug development .

Chiral Induction and Asymmetric Synthesis

Research indicates that this compound can participate in asymmetric induction processes. Its ability to form chiral intermediates makes it valuable for synthesizing enantiomerically pure compounds, enhancing its utility in pharmaceutical applications where chirality is critical for efficacy and safety .

Case Studies and Research Findings

Several studies have highlighted the practical applications and synthetic methodologies involving this compound:

StudyApplicationFindings
Study ASynthesis of PhenylalanineAchieved a yield of 65% through alkylation and subsequent hydrolysis .
Study BHydroxycarboxylic AcidsDemonstrated effective transformation into α-hydroxy derivatives .
Study CFingolimod ProductionEstablished multiple synthetic pathways using diethyl acetamidomalonate as a key intermediate .

Mechanism of Action

The mechanism of action of Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The acetylamino group may interact with enzymes, inhibiting their activity and leading to various biological effects. The propanedioate moiety can chelate metal ions, affecting metal-dependent pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl(acetylamino)(9H-fluoren-9-yl)propanedioate with structurally related fluorenyl derivatives, emphasizing functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
This compound C₂₃H₂₃NO₅ 405.43 Fmoc, acetylated amino, diethyl propanedioate Organic synthesis intermediate, peptide mimics -
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 Fmoc, amino acid backbone, methyl-substituted aryl Solid-phase peptide synthesis (SPPS)
2,7-Diiodo-9,9-dioctyl-9H-fluorene C₂₉H₄₀I₂ 642.44 Diiodo, dialkyl (octyl) substituents Organic electronics (OLEDs, semiconductors)
9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene C₂₃H₁₈F₁₈I₂O₂ 1020.08 Polyfluorinated side chains, diiodo Hydrophobic materials, coatings
(9H-fluoren-9-yl)methyl (4-aminobenzyl)carbamate C₂₂H₂₀N₂O₂ 352.41 Fmoc, carbamate, primary amine SPPS, protecting group for amines

Key Structural and Functional Differences

Backbone and Reactivity: The target compound’s propanedioate ester provides a β-ketoester motif, enabling Knoevenagel condensations or Michael additions . In contrast, amino acid derivatives (e.g., ) focus on α-amine protection for peptide elongation. Fluorinated derivatives (e.g., ) exhibit enhanced hydrophobicity and thermal stability, suited for materials science, whereas the target compound’s diethyl ester improves solubility in organic solvents.

Protective Groups :

  • The Fmoc group in the target compound allows orthogonal deprotection (e.g., piperidine), similar to other Fmoc-protected amines . However, compounds like 2,7-diiodo-9,9-dioctyl-9H-fluorene lack protective groups, prioritizing electronic properties over synthetic versatility.

Applications: The target compound’s malonate backbone is ideal for constructing heterocycles or branched peptides, whereas Fmoc-amino acids (e.g., ) are restricted to linear peptide synthesis. Polyfluorinated fluorenes are niche materials, while iodinated derivatives serve in optoelectronics due to heavy-atom effects.

Physicochemical Properties

  • Solubility : The diethyl ester in the target compound enhances solubility in aprotic solvents (e.g., DCM, THF) compared to free acids (e.g., ). Fluorinated analogs are lipid-soluble.
  • Stability: The acetylated amino group reduces susceptibility to racemization versus unprotected amines .

Biological Activity

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate, a compound characterized by its unique structural features including a fluorenyl group, an acetylamino group, and a propanedioate moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Key Functional Groups:

  • Fluorenyl Group : Known for its ability to intercalate with DNA.
  • Acetylamino Group : May inhibit enzyme activity.
  • Propanedioate Moiety : Capable of chelating metal ions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The fluorenyl group can intercalate into DNA strands, potentially disrupting cellular processes and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The acetylamino group may interact with specific enzymes, inhibiting their function and altering metabolic pathways.
  • Metal Ion Chelation : The propanedioate moiety can chelate metal ions, influencing metal-dependent biological pathways.

Biological Activities and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties. For instance, the fluorenyl derivatives have been investigated for their ability to inhibit tumor growth through mechanisms involving DNA intercalation and apoptosis induction .

Anti-inflammatory Properties

The acetylamino group is associated with anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. This property has been explored in various models of inflammation .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds or derivatives:

StudyFindings
Demonstrated intercalation of fluorenyl derivatives into DNA leading to enhanced cytotoxicity in cancer cell lines.
Explored the anti-inflammatory effects of acetylamino compounds in animal models, showing significant reduction in inflammatory markers.
Investigated the antimicrobial activity of similar structures against bacterial strains, reporting MIC values indicating efficacy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorenyl-based compounds. A comparison highlights its unique combination of functional groups that confer distinct biological properties:

CompoundKey FeaturesBiological Activity
Diethyl(acetylamino)(2-amino-9h-fluoren-9-yl)propanedioateContains an amino groupEnhanced anticancer activity
2,7-dichloro-9H-fluorene-based thiazolidinoneHalogenated structureAntimicrobial properties
2,7-dichloro-9H-fluorene-based azetidinoneContains azetidine ringPotential anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for Diethyl(acetylamino)(9H-fluoren-9-yl)propanedioate?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A standard approach includes:

  • Step 1 : Coupling the fluorenylmethoxycarbonyl (Fmoc) group to the amine-containing precursor via carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Step 2 : Introduction of the acetylamino group through nucleophilic substitution or acylation under anhydrous conditions.
  • Step 3 : Diethyl propanedioate esterification using acidic or basic catalysis (e.g., H₂SO₄ or NaOEt). Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry is critical to confirm purity and structure .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify functional groups and confirm regiochemistry. For example, the Fmoc group’s aromatic protons appear at δ 7.2–7.8 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and molecular packing. Software like SHELX refines structures using data-to-parameter ratios >10:1 and R-factors <0.1 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential respiratory irritation from fine powders.
  • Waste Disposal : Collect organic waste in approved containers for incineration, adhering to EPA guidelines for propanedioate esters .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra?

  • DFT Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate harmonic vibrational frequencies. Adjust for anharmonicity using scaling factors (~0.961 for IR).
  • Analysis : Compare experimental IR/Raman peaks (e.g., C=O stretch at ~1740 cm⁻¹) with computed values. Discrepancies may arise from solvent effects or crystal packing, which require implicit solvation models (e.g., PCM) or periodic boundary conditions in simulations .

Q. What strategies improve crystal structure determination for sterically hindered derivatives of this compound?

  • Crystallization Optimization : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation to grow high-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data, especially if twinning or disorder is observed (common with flexible Fmoc groups).
  • Refinement : In SHELXL, apply restraints to anisotropic displacement parameters and use TWIN/BASF commands for twinned crystals. Validate with Rint < 5% and CC > 90% .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?

  • Derivatization : Modify the acetylamino group to sulfonamides or ureas for enhanced hydrogen bonding. Replace the fluorenyl group with substituted aromatics to alter lipophilicity.
  • Assays : Test antiviral activity (e.g., HIV entry inhibition) using pseudovirus-based assays. Correlate IC₅₀ values with steric/electronic descriptors from DFT (e.g., HOMO-LUMO gaps).
  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., gp120). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. How do solvent and temperature affect the self-assembly of this compound at interfaces?

  • STM Studies : At the liquid/HOPG interface, vary solvents (e.g., 1-phenyloctane vs. alkanes) to modulate surface coverage. At 25°C, observe hexagonal packing; at 50°C, disordered phases dominate due to entropy.
  • Thermodynamic Modeling : Fit coverage vs. temperature data to Langmuir isotherms, calculating ΔHads and ΔSads to quantify driving forces .

Methodological Notes

  • Contradiction Management : If NMR and X-ray data conflict (e.g., unexpected diastereomer ratios), verify enantiopurity via chiral HPLC or optical rotation. Revisit synthetic steps for racemization risks .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and computational inputs (e.g., Gaussian .gjf files) in public repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.